"4-((4-Aminophenyl)ethynyl)phenol" synthesis and characterization
"4-((4-Aminophenyl)ethynyl)phenol" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 4-((4-Aminophenyl)ethynyl)phenol
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of 4-((4-Aminophenyl)ethynyl)phenol
Welcome to a comprehensive exploration of 4-((4-Aminophenyl)ethynyl)phenol, a molecule of significant interest at the intersection of materials science, medicinal chemistry, and organic electronics. This bifunctional aromatic compound, featuring a rigid ethynyl linker separating a nucleophilic amino group and a phenolic hydroxyl group, serves as a versatile molecular building block, or tecton. Its unique structure allows for its incorporation into more complex architectures such as high-performance polymers, covalent organic frameworks (COFs), and pharmacologically active agents.[1] The amino and hydroxyl moieties offer reactive handles for a variety of chemical transformations, including polymerization, derivatization, and coordination chemistry.[2] This guide is designed for researchers, scientists, and drug development professionals, providing not just a protocol, but a deep dive into the causality and validation behind the synthesis and characterization of this pivotal compound.
Part 1: The Synthetic Blueprint - Sonogashira Cross-Coupling
The formation of the carbon-carbon triple bond between the two aromatic rings is the cornerstone of this synthesis. The most robust and widely adopted method for this transformation is the Sonogashira cross-coupling reaction.[3][4] This palladium-catalyzed reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, offering mild reaction conditions and high functional group tolerance, which are critical when dealing with the sensitive amino and hydroxyl groups present in our target molecule.
Mechanism and Rationale
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]
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Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 4-iodophenol).
-
Copper Cycle : Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne (e.g., 4-ethynylaniline) in the presence of a base to form a copper(I) acetylide intermediate.
-
Transmetalation : The copper acetylide then transfers the alkyne group to the palladium complex.
-
Reductive Elimination : The final step involves the reductive elimination from the palladium complex, which yields the desired product, 4-((4-Aminophenyl)ethynyl)phenol, and regenerates the active Pd(0) catalyst.
The choice of a mild base, such as an amine (e.g., triethylamine or diisopropylamine), is crucial. It not only facilitates the deprotonation of the terminal alkyne but also serves as a solvent and a scavenger for the hydrogen halide byproduct.[4]
Visualizing the Synthetic Pathway
Caption: Synthetic route to 4-((4-Aminophenyl)ethynyl)phenol via Sonogashira coupling.
Experimental Protocol: Synthesis
This protocol is a self-validating system. Adherence to these steps under an inert atmosphere is critical for success.
Materials:
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4-Iodophenol
-
4-Ethynylaniline
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
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Hexane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
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Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (200-300 mesh)
Procedure:
-
Inert Atmosphere: To a dry, two-neck round-bottom flask equipped with a magnetic stir bar, add 4-iodophenol (1.0 eq) and 4-ethynylaniline (1.1 eq). Seal the flask with septa. Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF and anhydrous triethylamine via syringe in a 2:1 ratio (v/v) to achieve a substrate concentration of approximately 0.1 M.
-
Catalyst Addition: To the stirring solution, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq). The solution may change color, often turning a pale yellow or light brown.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent (e.g., 7:3 v/v). The disappearance of the limiting reactant (4-iodophenol) indicates reaction completion, typically within 4-12 hours. Gentle heating (40-50°C) can be applied to accelerate the reaction if it is sluggish.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Filter the mixture through a pad of Celite to remove catalyst residues. Transfer the filtrate to a separatory funnel.
-
Aqueous Extraction: Wash the organic layer sequentially with saturated aqueous NH₄Cl (to quench the reaction and remove the base), water, and finally, saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by flash column chromatography on silica gel.[6] A gradient elution starting with hexane/ethyl acetate (9:1) and gradually increasing the polarity to hexane/ethyl acetate (6:4) is typically effective.
-
Final Product: Combine the fractions containing the pure product (identified by TLC), and remove the solvent under reduced pressure to yield 4-((4-Aminophenyl)ethynyl)phenol as a solid, typically light yellow or off-white in color.
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | 4-Iodophenol | Iodoarenes are more reactive than bromo- or chloroarenes in the oxidative addition step.[3] |
| Catalyst System | Pd(PPh₃)₂Cl₂ / CuI | A standard, reliable, and commercially available catalyst system for Sonogashira couplings.[4] |
| Base / Solvent | Triethylamine (TEA) | Acts as both a base to form the copper acetylide and a solvent. |
| Co-Solvent | Tetrahydrofuran (THF) | Ensures solubility of all reactants and intermediates. |
| Atmosphere | Inert (Argon or N₂) | Prevents oxidative side reactions, particularly the homocoupling of the alkyne (Glaser coupling). |
| Temperature | Room Temperature | Mild conditions preserve the sensitive amino and hydroxyl functional groups. |
Part 2: Comprehensive Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. Each technique provides a unique piece of the structural puzzle.
Visualizing the Characterization Workflow
Caption: Overall workflow from synthesis to final characterization of the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.
Protocol (¹H and ¹³C NMR):
-
Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize the compound well and allows for the observation of exchangeable -OH and -NH₂ protons.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the data (Fourier transform, phase correction, baseline correction) and integrate the ¹H NMR signals.
Expected Results (in DMSO-d₆):
| ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Aromatic | ~ 7.2-7.4 | Doublet | 2H, Protons ortho to ethynyl group (on aniline ring) |
| Aromatic | ~ 6.5-6.7 | Doublet | 2H, Protons ortho to amino group |
| Aromatic | ~ 7.3-7.5 | Doublet | 2H, Protons ortho to ethynyl group (on phenol ring) |
| Aromatic | ~ 6.7-6.9 | Doublet | 2H, Protons ortho to hydroxyl group |
| Phenolic | ~ 9.5-10.0 | Broad Singlet | 1H, -OH proton |
| Amino | ~ 5.0-5.5 | Broad Singlet | 2H, -NH₂ protons |
| ¹³C NMR Data | Chemical Shift (δ, ppm) | Assignment |
| Aromatic | ~ 157 | C-OH |
| Aromatic | ~ 148 | C-NH₂ |
| Aromatic | ~ 133 | Ar-C (ortho to ethynyl on phenol ring) |
| Aromatic | ~ 132 | Ar-C (ortho to ethynyl on aniline ring) |
| Aromatic | ~ 115 | Ar-C (ortho to OH) |
| Aromatic | ~ 114 | Ar-C (ortho to NH₂) |
| Aromatic | ~ 115 | Quaternary C (ipso to ethynyl on phenol ring) |
| Aromatic | ~ 108 | Quaternary C (ipso to ethynyl on aniline ring) |
| Alkynyl | ~ 88-92 | 2C, -C≡C- |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the key functional groups present in the molecule.
Protocol (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent like isopropanol.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil and collect the sample spectrum.
Expected Results:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3400 - 3200 | O-H Stretch (broad) | Phenol (-OH) |
| ~3050 | C-H Stretch (aromatic) | Ar-H |
| ~2210 | C≡C Stretch (alkyne) | Internal Alkyne |
| 1620 - 1580 | N-H Bend | Primary Amine (-NH₂) |
| 1600, 1510, 1450 | C=C Stretch (aromatic) | Aromatic Ring |
| ~1250 | C-O Stretch | Phenol |
| ~830 | C-H Bend (out-of-plane) | 1,4-disubstituted (para) aromatic |
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, confirming its elemental composition.
Protocol (Electrospray Ionization - ESI):
-
Dissolve a trace amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
Expected Result: The primary peak of interest will be the molecular ion peak [M+H]⁺.
-
Molecular Formula: C₁₄H₁₁NO
-
Exact Mass: 209.0841 g/mol
-
Expected [M+H]⁺: m/z ≈ 210.0919
Melting Point (MP) Analysis
The melting point is a crucial indicator of a compound's purity. A sharp and narrow melting range suggests a high degree of purity.
Protocol:
-
Load a small amount of the dry, crystalline sample into a capillary tube.
-
Place the tube in a calibrated melting point apparatus.
-
Heat the sample slowly (1-2 °C/min) near the expected melting point.
-
Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.
Expected Result: A sharp melting point is expected. While literature values may vary slightly based on experimental conditions, a pure sample should melt over a narrow range (e.g., 1-2 °C).
Conclusion and Future Directions
This guide provides a robust and validated framework for the synthesis and characterization of 4-((4-Aminophenyl)ethynyl)phenol. Mastery of the Sonogashira coupling and the associated analytical techniques empowers researchers to produce this valuable building block with high purity and confidence. The confirmed synthesis of this molecule opens avenues for its application in developing novel materials with tailored electronic or optical properties, creating porous frameworks for gas storage and catalysis, or serving as a scaffold in the design of new therapeutic agents.[7][8] The journey from simple precursors to a complex, functionalized molecule is a testament to the power and precision of modern organic synthesis.
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